4-Butylbenzylamine

Description

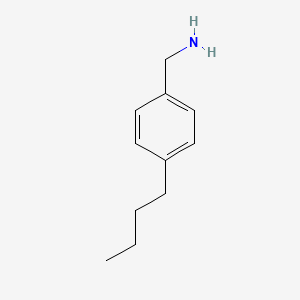

Structure

3D Structure

Properties

IUPAC Name |

(4-butylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-8H,2-4,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVGSPOHLFKLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398638 | |

| Record name | 4-butylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57802-79-6 | |

| Record name | 4-butylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Butylbenzylamine chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of 4-Butylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound. The information is primarily focused on the tert-butyl isomer due to the greater availability of published data, with comparative information provided for the n-butyl isomer.

Chemical Structure and Identification

This compound is a substituted benzylamine with a butyl group attached to the phenyl ring at the para position. The two common isomers are 4-tert-butylbenzylamine and 4-n-butylbenzylamine.

4-tert-Butylbenzylamine

-

Synonyms: 4-t-butylbenzylamine, [4-(tert-butyl)phenyl]methylamine[1]

Below is a diagram of the chemical structure of 4-tert-Butylbenzylamine.

Caption: Chemical structure of 4-tert-Butylbenzylamine.

4-n-Butylbenzylamine

-

IUPAC Name: (4-butylphenyl)methanamine[5]

-

Synonyms: 4-n-butylbenzylamine[5]

-

CAS Number: 57802-79-6[5]

Physicochemical Properties

The following tables summarize the key physicochemical properties of 4-tert-butylbenzylamine and 4-n-butylbenzylamine.

Table 1: Chemical Identifiers

| Property | 4-tert-Butylbenzylamine | 4-n-Butylbenzylamine |

| Molecular Formula | C11H17N[1][2][4] | C11H17N[5] |

| Molecular Weight | 163.26 g/mol [1][4] | 163.264 g/mol [5] |

| SMILES | CC(C)(C)c1ccc(CN)cc1[2][4][6] | CCCCC1=CC=C(C=C1)CN[5] |

| InChI | 1S/C11H17N/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,8,12H2,1-3H3[1][4] | InChI=1S/C11H17N/c1-2-3-7-10-8-5-9(6-12)4-10/h4-5,8H,2-3,6-7,12H2,1H3 |

| InChIKey | MPWSRGAWRAYBJK-UHFFFAOYSA-N[1][2][4] | IBVGSPOHLFKLHM-UHFFFAOYSA-N[5] |

Table 2: Physical Properties

| Property | 4-tert-Butylbenzylamine | 4-n-Butylbenzylamine |

| Appearance | Clear pale yellow liquid[2][3] | Not specified |

| Boiling Point | 235-236 °C (lit.)[3][4] | 89-91 °C at 1 mmHg[5] |

| Density | 0.927 g/mL at 25 °C (lit.)[3][4][6] | Not specified |

| Refractive Index | 1.5185-1.5225 at 20 °C[2] | Not specified |

| Flash Point | 107 °C (closed cup)[4] | Not specified |

| Solubility | Not miscible or difficult to mix with water[3] | Not specified |

Experimental Protocols

Synthesis of 4-tert-Butylbenzylamine

A common method for the synthesis of 4-tert-butylbenzylamine is the urotropine method.[7] This involves the reaction of 4-tert-butylbenzyl chloride with urotropine to form a quaternary ammonium salt, followed by hydrolysis.

Step 1: Formation of the Urotropine Quaternary Ammonium Salt

-

In a three-necked flask equipped with a condenser, thermometer, and stirrer, dissolve 5.7g of urotropine in 15ml of chloroform at room temperature.[7]

-

Once the urotropine is fully dissolved, add 6.1g of 4-tert-butylbenzyl chloride. Rinse the bottle wall with an additional 5ml of chloroform.[7]

-

Heat the mixture to reflux at 62 °C for 1 hour. A large amount of white solid precipitate will form.[7]

-

Cool the reaction mixture to room temperature and collect the white solid (urotropine quaternary ammonium salt) by suction filtration.[7]

Step 2: Hydrolysis to 4-tert-Butylbenzylamine

-

To the obtained solid, add 10ml of concentrated hydrochloric acid and 40ml of water.[7]

-

Heat the mixture to reflux at 90 °C for 10 hours. The reaction will result in a yellow transparent liquid.[7]

-

Distill the mixture under reduced pressure at 90 °C until a faint yellow solid material is obtained.[7]

-

Add 30ml of water to the solid and stir to dissolve.

-

Adjust the pH to 8-12 by dropwise addition of a 40% NaOH solution. A yellow oily liquid will separate out.[7]

-

Perform a liquid-liquid extraction with diethyl ether (3 x 20ml).[7]

-

Combine the organic phases and dry over anhydrous MgSO4 overnight.[7]

-

Filter and evaporate the ether to obtain the final product, 4-tert-butylbenzylamine.[7]

References

- 1. 4-tert-Butylbenzylamine | C11H17N | CID 2735655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Tert-butylbenzylamine, 98 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 3. 4-tert-Butylbenzylamine | 39895-55-1 [chemicalbook.com]

- 4. 4-tert-Butylbenzylamine 97 39895-55-1 [sigmaaldrich.com]

- 5. 4-n-Butylbenzylamine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 4-tert-butylbenzylamine [stenutz.eu]

- 7. CN101704755A - Method for preparing p-tert-butylbenzylamine - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Butylbenzylamine Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and known biological interactions of the two primary isomers of 4-butylbenzylamine: 4-tert-butylbenzylamine and 4-n-butylbenzylamine. While sharing the same molecular formula and weight, their distinct structural arrangements lead to different chemical and biological profiles. This document aims to serve as a critical resource for professionals in research and drug development.

Core Chemical and Physical Data

The fundamental properties of 4-tert-butylbenzylamine and 4-n-butylbenzylamine are summarized below. These isomers, despite their identical molecular weight, exhibit differences in physical characteristics such as boiling point and density due to the structural variance of the butyl group.

| Property | 4-tert-Butylbenzylamine | 4-n-Butylbenzylamine |

| CAS Number | 39895-55-1 | 57802-79-6 |

| Molecular Formula | C₁₁H₁₇N | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol | 163.26 g/mol |

| Appearance | Clear, colorless to pale yellow liquid | Not specified, likely a liquid |

| Boiling Point | 235-236 °C (lit.) | 89-91 °C @ 1 mmHg |

| Density | 0.927 g/mL at 25 °C (lit.) | Not specified |

| Refractive Index | 1.5185-1.5225 @ 20 °C | Not specified |

| Synonyms | (4-tert-butylphenyl)methanamine, p-tert-butylbenzylamine | (4-n-butylphenyl)methanamine, p-n-butylbenzylamine |

Synthesis Protocols

The synthesis of each isomer requires distinct methodologies. Below are detailed experimental protocols derived from established chemical literature.

Experimental Protocol: Synthesis of 4-tert-Butylbenzylamine

This protocol is based on the Delepine reaction, involving the formation of a quaternary ammonium salt with urotropine, followed by acidic hydrolysis.[1]

Step 1: Formation of the Urotropine Quaternary Ammonium Salt

-

Apparatus Setup: Assemble a 250 mL three-necked flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer.

-

Reagents: Add 5.7 g of urotropine (hexamethylenetetramine) and 15 mL of chloroform to the flask.

-

Dissolution: Stir the mixture at room temperature until the urotropine is fully dissolved.

-

Addition of Benzyl Chloride: Introduce 6.1 g of 4-tert-butylbenzyl chloride to the solution. Use an additional 5 mL of chloroform to rinse the flask walls.

-

Reaction: Heat the mixture to reflux at approximately 62 °C and maintain for 1 hour. A significant amount of white solid precipitate will form.

-

Isolation: Cool the reaction mixture to room temperature and collect the white solid, the quaternary ammonium salt, by suction filtration.

Step 2: Acidic Hydrolysis to 4-tert-Butylbenzylamine

-

Initial Hydrolysis: The filtered quaternary ammonium salt is hydrolyzed using a solution of concentrated hydrochloric acid in ethanol. The mixture is refluxed, then filtered to remove solids. The solvent is evaporated to yield crude 4-tert-butylbenzylamine hydrochloride.

-

Secondary Hydrolysis: To the crude hydrochloride salt, add 10 mL of concentrated hydrochloric acid and 40 mL of water. Heat the mixture to reflux at 90 °C for 10 hours.

-

Solvent Removal: After the reaction, distill the solution under reduced pressure at 90 °C until a faint yellow solid material is obtained.

-

Neutralization and Extraction: Dissolve the solid in 30 mL of water. While stirring, add a 40% sodium hydroxide solution dropwise until the pH of the solution is adjusted to between 8 and 12. A yellow oily liquid will separate.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 20 mL portions of diethyl ether.

-

Purification: Combine the organic phases and dry over anhydrous magnesium sulfate (MgSO₄) overnight. Filter the solution and evaporate the ether to yield the final product, 4-tert-butylbenzylamine.

Experimental Protocol: Synthesis of 4-n-Butylbenzylamine

A general multi-step process for producing 4-amino-N-alkylbenzylamines can be adapted for the synthesis of 4-n-butylbenzylamine, starting from N-butylbenzylamine.[2]

-

Acetylation (Protection): React N-butylbenzylamine with acetic anhydride in the presence of acetic acid at 120-150 °C to form N-acetyl-N-butylbenzylamine. This step protects the amine group.

-

Nitration: The protected intermediate undergoes nitration to introduce a nitro group at the para position of the benzene ring.

-

De-acetylation (Deprotection): The acetyl group is removed by hydrolysis to yield 4-nitro-N-butylbenzylamine.

-

Reduction: The nitro group of 4-nitro-N-butylbenzylamine is reduced to an amino group using a catalyst such as Raney Nickel under a hydrogen atmosphere. This step appears to be a misinterpretation of the source for the target molecule. A more direct route would be the reduction of 4-butylbenzonitrile or the reductive amination of 4-butylbenzaldehyde. A plausible direct synthesis is the reduction of 4-butylbenzoic acid to the corresponding alcohol, followed by conversion to the benzyl chloride, and subsequent reaction with ammonia or an appropriate nitrogen source.

Given the ambiguity, a more common laboratory-scale synthesis would involve the reduction of 4-n-butylbenzonitrile.

Alternative Protocol: Reduction of 4-n-Butylbenzonitrile

-

Apparatus Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-n-butylbenzonitrile in a dry ethereal solvent like diethyl ether or tetrahydrofuran (THF).

-

Reducing Agent: Slowly add a solution of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), to the flask while maintaining a cool temperature with an ice bath.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Quenching: Carefully quench the reaction by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Work-up: Filter the resulting solid aluminum salts and wash them thoroughly with the ethereal solvent.

-

Purification: Combine the filtrate and washings, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-n-butylbenzylamine. Further purification can be achieved by distillation.

Analytical Characterization

Characterization and purity assessment of this compound isomers are typically performed using standard analytical techniques.

| Analytical Data | 4-tert-Butylbenzylamine | 4-n-Butylbenzylamine |

| GC-MS | Spectral data available in public databases. | Spectral data available in public databases. |

| ¹H NMR | Spectral data available in public databases. | Spectral data available in public databases. |

| ¹³C NMR | Spectral data available in public databases. | Spectral data available in public databases. |

| IR Spectroscopy | Spectral data available in public databases. | Spectral data available in public databases. |

General Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the amine in a volatile organic solvent such as dichloromethane or methanol.

-

GC Column: Use a standard non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C and hold for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 450.

-

-

Data Analysis: Identify the compound by its retention time and comparison of its mass spectrum with reference library spectra.

Biological Activity and Signaling Pathways

While both isomers are primarily utilized as intermediates in organic synthesis for pharmaceuticals and agrochemicals, 4-tert-butylbenzylamine has been specifically identified as a substrate for Semicarbazide-Sensitive Amine Oxidase (SSAO).[3]

Semicarbazide-Sensitive Amine Oxidase (SSAO) Interaction

SSAO, also known as Vascular Adhesion Protein-1 (VAP-1), is a copper-containing enzyme that catalyzes the oxidative deamination of primary amines.[4] The reaction consumes oxygen and water, producing the corresponding aldehyde, ammonia, and hydrogen peroxide.

Reaction Catalyzed by SSAO: R-CH₂NH₂ + O₂ + H₂O → R-CHO + NH₃ + H₂O₂

The products of this reaction, particularly hydrogen peroxide, can act as signaling molecules. Elevated SSAO activity is associated with conditions like diabetes and atherosclerosis.[4] The study of substrates like 4-tert-butylbenzylamine is crucial for understanding the structure-activity relationships of this enzyme and for designing potential inhibitors or modulators.[5] The bulky tert-butyl group likely influences the binding affinity and turnover rate within the enzyme's active site.

There is currently a lack of specific biological activity data for 4-n-butylbenzylamine in the public domain. Its utility is primarily documented as a chemical intermediate.

Conclusion

This technical guide differentiates between 4-tert-butylbenzylamine and 4-n-butylbenzylamine, providing essential data for researchers and developers. While both are valuable chemical building blocks, 4-tert-butylbenzylamine's role as a substrate for SSAO/VAP-1 presents a specific area of interest for those in drug discovery and molecular biology, particularly in the context of metabolic and inflammatory diseases. The provided protocols for synthesis and analysis serve as a practical foundation for laboratory work involving these compounds.

References

- 1. CN101704755A - Method for preparing p-tert-butylbenzylamine - Google Patents [patents.google.com]

- 2. CN105001096A - 4-amino-N-alkyl benzylamine preparation methood - Google Patents [patents.google.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871) [hmdb.ca]

- 4. Primary-amine oxidase - Wikipedia [en.wikipedia.org]

- 5. Structure-activity relationships of SSAO/VAP-1 arylalkylamine-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Butylbenzylamine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Butylbenzylamine and its derivatives are significant structural motifs in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, including reductive amination, the Gabriel synthesis, and the urotropine method. Furthermore, it details common derivatization strategies, such as N-acylation and N-alkylation, to access a diverse range of functionalized analogues. This document is intended to serve as a practical resource, offering detailed experimental protocols, a comparative analysis of synthetic methodologies, and visual representations of reaction pathways to aid researchers in the efficient synthesis of these valuable compounds.

Introduction

Benzylamines substituted on the aromatic ring are a prevalent class of intermediates in the synthesis of pharmaceuticals and agrochemicals. The butyl-substituted congeners, in particular, offer a valuable lipophilic handle that can be exploited to modulate the pharmacological properties of target molecules. This guide focuses on the synthesis of this compound, a key building block, and its subsequent conversion to various derivatives.

Synthesis of this compound: A Comparative Analysis

Several synthetic strategies can be employed for the preparation of this compound. The choice of method often depends on factors such as the availability of starting materials, scalability, and desired purity. The three most common and effective routes are reductive amination of 4-butylbenzaldehyde, the Gabriel synthesis from 4-butylbenzyl halides, and the urotropine method.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key quantitative parameters for the primary synthetic routes to this compound, allowing for a direct comparison of their efficiency and reaction conditions.

| Synthesis Method | Starting Material | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |

| Reductive Amination | 4-Butylbenzaldehyde | 60 - 85% | 4 - 24 | 25 - 80 | One-pot procedure, wide substrate scope, mild conditions. | Requires a suitable reducing agent; potential for over-alkylation. |

| Gabriel Synthesis | 4-Butylbenzyl halide | 70 - 90% | 3 - 6 | Reflux | High purity of primary amine, avoids over-alkylation. | Limited to primary amines; harsh hydrolysis conditions can affect sensitive functional groups.[1][2] |

| Urotropine Method | 4-Butylbenzyl chloride | ~85% | 1 (salt form.) + 10 (hydrolysis) | 62 (salt form.) + 90 (hydrolysis) | Readily available starting materials, good yield. | Multi-step process, potential for side reactions.[3] |

Experimental Protocols: Core Syntheses

Reductive amination is a versatile one-pot method for the synthesis of amines from carbonyl compounds.[4] The Leuckart-Wallach reaction is a specific type of reductive amination that utilizes formic acid or its derivatives as both the reducing agent and the nitrogen source (in the form of ammonia from ammonium formate).[5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-butylbenzaldehyde (1 equivalent), ammonium formate (3-5 equivalents), and formic acid (2-3 equivalents).

-

Reaction: Heat the mixture to 160-180°C and maintain it at this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After cooling to room temperature, add a 20% solution of hydrochloric acid to the reaction mixture and reflux for 4-8 hours to hydrolyze the intermediate formamide.

-

Work-up: Cool the mixture and make it alkaline (pH > 10) by the careful addition of a concentrated sodium hydroxide solution.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation.

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, effectively preventing the over-alkylation that can occur in direct alkylation with ammonia.[1][2]

Experimental Protocol:

-

N-Alkylation of Potassium Phthalimide: In a round-bottom flask, dissolve potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF). To this solution, add 4-butylbenzyl bromide or chloride (1 equivalent).

-

Reaction: Heat the reaction mixture to 80-100°C and stir for 2-4 hours. Monitor the reaction by TLC until the starting halide is consumed.

-

Isolation of Phthalimide Intermediate: Cool the reaction mixture and pour it into ice-water. The N-(4-butylbenzyl)phthalimide will precipitate. Filter the solid, wash with water, and dry.

-

Hydrazinolysis: Suspend the N-(4-butylbenzyl)phthalimide in ethanol or methanol in a round-bottom flask. Add hydrazine hydrate (1.2-1.5 equivalents) and reflux the mixture for 1-2 hours. A white precipitate of phthalhydrazide will form.

-

Work-up and Purification: Cool the mixture and add dilute hydrochloric acid to dissolve the desired amine and precipitate any remaining phthalhydrazide. Filter the mixture and wash the solid with water. Make the filtrate basic with a concentrated sodium hydroxide solution and extract the liberated this compound with an organic solvent. Dry the organic extracts, filter, and remove the solvent under reduced pressure. Purify the product by vacuum distillation.

This method involves the reaction of a benzyl halide with urotropine (hexamethylenetetramine) to form a quaternary ammonium salt, which is subsequently hydrolyzed to the primary amine.[3]

Experimental Protocol:

-

Quaternary Ammonium Salt Formation: In a three-necked flask equipped with a condenser, thermometer, and stirrer, dissolve urotropine (1 equivalent) in chloroform. Add 4-butylbenzyl chloride (1 equivalent) and heat the mixture to reflux (around 62°C) for 1 hour. A white precipitate of the quaternary ammonium salt will form.[3]

-

Isolation of the Salt: Cool the reaction mixture to room temperature and collect the white solid by suction filtration.[3]

-

Hydrolysis: Transfer the salt to a flask and add a mixture of concentrated hydrochloric acid and ethanol. Stir the mixture; a large amount of white solid may precipitate. Heat the mixture to reflux for 10 hours at 90°C.[3]

-

Work-up: After hydrolysis, evaporate the solvent under reduced pressure to obtain the crude this compound hydrochloride as a solid.[3]

-

Isolation of the Free Amine: Dissolve the hydrochloride salt in water and adjust the pH to 8-12 with a 40% sodium hydroxide solution. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield high-purity this compound.[3]

Synthesis of this compound Derivatives

This compound serves as a versatile starting material for the synthesis of a wide range of derivatives, primarily through reactions involving the primary amino group.

N-Acylation

N-acylation is a common method to introduce an acyl group onto the nitrogen atom, forming an amide. This is often done using acyl chlorides or acid anhydrides.

Experimental Protocol for the Synthesis of N-(4-Butylbenzyl)acetamide:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran. Add a non-nucleophilic base like triethylamine or pyridine (1.1 equivalents).

-

Addition of Acylating Agent: Cool the mixture in an ice bath and slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction with water. If using an organic solvent, separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-(4-butylbenzyl)acetamide can be purified by recrystallization or column chromatography.

N-Alkylation

N-alkylation introduces an alkyl group onto the nitrogen atom. Direct alkylation with alkyl halides can lead to over-alkylation, so reductive amination is often the preferred method for mono-alkylation. For methylation, the Eschweiler-Clarke reaction is a highly effective method that avoids the formation of quaternary ammonium salts.[1][6]

Experimental Protocol for the Synthesis of N-Methyl-4-butylbenzylamine (Eschweiler-Clarke Reaction):

-

Reaction Setup: To a round-bottom flask, add this compound (1 equivalent), formic acid (excess, e.g., 2-3 equivalents), and aqueous formaldehyde (excess, e.g., 2-3 equivalents).

-

Reaction: Heat the reaction mixture to reflux (around 100°C) for 6-12 hours. The reaction progress can be monitored by TLC.

-

Work-up: Cool the reaction mixture and make it basic by adding a concentrated solution of sodium hydroxide.

-

Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The resulting N,N-dimethyl-4-butylbenzylamine can be purified by vacuum distillation.

Visualizations

Synthetic Pathways to this compound

Caption: Synthetic routes to this compound.

Derivatization of this compound

Caption: Derivatization of this compound.

Conclusion

The synthesis of this compound and its derivatives is achievable through several reliable and well-established methods. Reductive amination offers a direct, one-pot approach, while the Gabriel synthesis provides a route to high-purity primary amine, and the urotropine method utilizes readily available starting materials. The choice of the optimal synthetic pathway will be dictated by the specific requirements of the research, including scale, purity, and available resources. The subsequent derivatization of this compound through N-acylation and N-alkylation opens up a vast chemical space for the development of novel compounds with potential applications in drug discovery and materials science. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to confidently synthesize these valuable molecules.

References

Spectroscopic Analysis of 4-Butylbenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-butylbenzylamine, a compound of interest in organic synthesis and pharmaceutical development. This document will focus on the two primary isomers: 4-n-butylbenzylamine and 4-tert-butylbenzylamine, presenting their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also included to aid in research and development.

Introduction

This compound and its isomers are valuable building blocks in the synthesis of various organic molecules, including active pharmaceutical ingredients. A thorough understanding of their spectroscopic properties is essential for their identification, characterization, and quality control. This guide serves as a centralized resource for the NMR, IR, and MS data of both 4-n-butylbenzylamine and 4-tert-butylbenzylamine.

Data Presentation

The following sections provide a summary of the key spectroscopic data for the two isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound Isomers (in CDCl₃)

| 4-n-Butylbenzylamine | 4-tert-Butylbenzylamine | ||

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Chemical Shift (δ) ppm |

| 7.28 - 7.15 | m | Ar-H | 7.33 |

| 3.82 | s | CH ₂-NH₂ | 3.84 |

| 2.58 | t | Ar-CH ₂-CH₂ | 1.50 (approx.) |

| 1.63 - 1.55 | m | Ar-CH₂-CH ₂ | 1.32 |

| 1.41 - 1.31 | m | -CH ₂-CH₃ | |

| 0.92 | t | -CH₂-CH ₃ | |

| 1.45 (approx.) | br s | NH ₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound Isomers (in CDCl₃)

| 4-n-Butylbenzylamine | 4-tert-Butylbenzylamine | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| 141.0 | C -CH₂NH₂ | 149.5 | C -C(CH₃)₃ |

| 140.5 | C -CH₂CH₂ | 140.0 | C -CH₂NH₂ |

| 128.6 | Ar-C H | 127.0 | Ar-C H |

| 128.4 | Ar-C H | 125.3 | Ar-C H |

| 46.4 | C H₂-NH₂ | 46.5 | C H₂-NH₂ |

| 35.2 | Ar-C H₂-CH₂ | 34.4 | C (CH₃)₃ |

| 33.8 | Ar-CH₂-C H₂ | 31.4 | C(C H₃)₃ |

| 22.3 | -C H₂-CH₃ | ||

| 13.9 | -CH₂-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for the amine and aromatic functionalities are key identifiers for this compound.

Table 3: Key IR Absorption Bands for this compound Isomers

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Primary Amines [1] | Observed for 4-tert-Butylbenzylamine |

| N-H Stretch (asymmetric & symmetric) | 3400-3250 (two bands for primary amines) | Two bands are expected in this region. |

| C-H Stretch (aromatic) | 3100-3000 | Present. |

| C-H Stretch (aliphatic) | 3000-2850 | Present. |

| N-H Bend (scissoring) | 1650-1580 | A band is expected in this region. |

| C=C Stretch (aromatic) | 1600-1450 | Bands are expected in this region. |

| C-N Stretch (aromatic amine) | 1335-1250 | A strong band is expected in this region. |

| N-H Wag | 910-665 (broad) | A broad band is expected in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Key Mass Spectrometry Fragments for this compound Isomers

| m/z | Proposed Fragment | Significance |

| 163 | [M]⁺ | Molecular Ion |

| 148 | [M - CH₃]⁺ | Loss of a methyl group (more significant for the tert-butyl isomer) |

| 106 | [M - C₄H₉]⁺ | Loss of the butyl group (benzylic cleavage) |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement from benzyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and a larger number of scans are generally required compared to ¹H NMR.

IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like this compound. This allows for separation from any impurities prior to mass analysis.

-

Ionization: Electron Ionization (EI) is a common method used, where the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the general workflow from sample synthesis to spectroscopic analysis and data reporting.

This guide provides a foundational understanding of the spectroscopic characteristics of 4-n-butylbenzylamine and 4-tert-butylbenzylamine. For more detailed analysis and interpretation, it is recommended to consult specialized spectroscopic databases and literature.

References

4-Butylbenzylamine safety and handling precautions

An In-depth Technical Guide on the Safety and Handling of 4-Butylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, compiled from available data on closely related compounds, including N-butylbenzylamine and 4-tert-butylbenzylamine, to ensure a thorough understanding of the potential hazards and necessary precautions.

Hazard Identification and Classification

This compound and its isomers are classified as hazardous chemicals. The following table summarizes the GHS classifications found for related compounds. It is prudent to handle this compound with the assumption that it shares these hazards.

Table 1: GHS Hazard Classification

| Hazard Class | GHS Classification | Source |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314) / Causes skin irritation (H315) | [1] |

| Serious Eye Damage/Irritation | Causes serious eye damage (H314) / Causes serious eye irritation (H319) | [1] |

| Specific Target Organ Toxicity | May cause respiratory irritation (H335) | [1] |

| Acute Toxicity (Oral) | Harmful if swallowed (H302) | [2][3] |

| Acute Toxicity (Dermal) | Harmful in contact with skin (H312) | |

| Skin Sensitization | May cause an allergic skin reaction (H317) | [2] |

| Aquatic Hazard (Acute) | Harmful to aquatic life (H402) | |

| Aquatic Hazard (Chronic) | Harmful to aquatic life with long lasting effects (H412) | [2] |

Primary Hazards: Corrosive, Irritant.[1][4]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage. The data presented below is for N-butylbenzylamine and 4-tert-butylbenzylamine, which are expected to have similar properties to this compound.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C11H17N | [1][4] |

| Molecular Weight | 163.26 g/mol | [1][4] |

| Boiling Point | 184 - 185 °C (for Benzylamine) | |

| Density | 0.981 g/cm3 at 25 °C (for Benzylamine) | |

| Melting Point | 10 °C (for Benzylamine) |

Experimental Protocols & Handling Procedures

Strict adherence to safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times to minimize exposure.

-

Eye/Face Protection: Use safety goggles with side protection or a full-face shield.[5]

-

Skin Protection:

-

Respiratory Protection: If ventilation is inadequate, wear a self-contained breathing apparatus.[5] A Type AK filter of sufficient capacity is recommended.[6]

Safe Handling

-

Use in a well-ventilated area.[6]

-

Handle and open containers with care.[5]

-

Wash hands thoroughly after handling.[2]

-

Keep away from sources of ignition - No smoking.[5]

-

Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2]

Storage

-

Store in a tightly closed container.[5]

-

Store in a well-ventilated place. Keep cool.

-

Store locked up.[2]

Emergency Procedures

Immediate and appropriate response is critical in case of an emergency.

First Aid Measures

-

General Advice: First aiders should protect themselves. Take off immediately all contaminated clothing.[5] Show the safety data sheet to the doctor in attendance.[3]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician immediately.[3][5]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Rinse skin with water or shower. Call a physician immediately as corrosive injuries that are not treated are hard to cure.[5]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[2][5]

-

If Swallowed: Rinse mouth immediately and drink plenty of water. Do NOT induce vomiting due to the danger of perforation of the esophagus and stomach. Call a physician immediately.[2][5]

Firefighting Measures

-

Suitable Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide. For large fires, water spray or fog can be used.[6]

-

Specific Hazards: The liquid and vapor may be flammable.[6] Heating may cause containers to rupture violently.[6] Combustion may produce toxic fumes of carbon monoxide and nitrogen oxides.[6]

-

Firefighter Protection: Wear self-contained breathing apparatus and full protective clothing.[5][6] Cool fire-exposed containers with water spray from a protected location.[6]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas.[3] Avoid breathing vapors and contact with skin and eyes.[6] Ensure adequate ventilation. Remove all ignition sources.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

-

Methods for Cleaning Up: Cover drains. Absorb with liquid-binding material (e.g., sand, diatomaceous earth, acid binders).[5] Collect the spilled material and place it in appropriate containers for disposal.[5] Ventilate the affected area.

Toxicity Data

The following table presents available toxicity information for related compounds.

Table 3: Acute Toxicity Data for Benzylamine

| Route | Species | Value | Source |

| Oral | - | 500 mg/kg (ATE) | [5] |

| Dermal | - | 1100 mg/kg (ATE) | [5] |

| Eyes | Rabbit | Corrosive (OECD Test Guideline 405) |

Visualized Protocols

Personal Protective Equipment Workflow

Caption: Workflow for Donning Personal Protective Equipment.

Spill Response Protocol

Caption: Logical Workflow for Handling a Chemical Spill.

References

- 1. N-Butylbenzylamine | C11H17N | CID 75467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. lookchem.com [lookchem.com]

- 4. 4-tert-Butylbenzylamine | C11H17N | CID 2735655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. carlroth.com [carlroth.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide on the Solubility of 4-Butylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-Butylbenzylamine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment based on physicochemical principles, a comprehensive guide to experimental protocols for determining solubility, and a logical workflow for such a determination.

Introduction to this compound and its Solubility

This compound is an organic compound featuring a nonpolar butyl group attached to a benzylamine moiety. This structure imparts an amphipathic character to the molecule, with a hydrophobic butyl-substituted benzene ring and a more polar primary amine group. The solubility of this compound in various solvents is a critical parameter for its application in chemical synthesis, purification, and formulation, particularly in the context of drug discovery and development where benzylamine derivatives are of significant interest.[1][2]

The principle of "like dissolves like" is fundamental to predicting the solubility of this compound. The nonpolar portion of the molecule suggests solubility in nonpolar organic solvents, while the primary amine group allows for hydrogen bonding, indicating potential solubility in polar protic solvents.

Qualitative Solubility Profile

In the absence of specific quantitative data, a qualitative solubility profile can be predicted based on the molecular structure of this compound.

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Soluble | The nonpolar butyl group and benzene ring will interact favorably with nonpolar solvents through van der Waals forces. |

| Polar Aprotic | Acetone, THF | Moderately Soluble | These solvents can engage in dipole-dipole interactions with the amine group. |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The primary amine group can act as a hydrogen bond donor and acceptor, leading to favorable interactions with protic solvents. However, the large nonpolar part of the molecule may limit high solubility. |

| Aqueous | Water | Sparingly Soluble | The hydrophobic nature of the butyl-substituted benzene ring is expected to dominate, leading to low water solubility. The amine group can be protonated in acidic conditions to form a more soluble salt.[3][4] |

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data for this compound, established experimental methods should be employed. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[5]

3.1. Shake-Flask Method for Thermodynamic Solubility Determination

This method involves equilibrating an excess of the solid compound in a specific solvent until a saturated solution is formed.

Materials:

-

This compound (solid or liquid)

-

Selected solvents of interest

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker at a constant temperature

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid ensures that the solution reaches saturation.

-

Equilibration: Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter to remove any remaining solid particles. Dilute the collected sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

3.2. General Protocol for Qualitative Solubility Assessment

A simpler, qualitative assessment can be performed to quickly screen for suitable solvents.

Procedure:

-

Add approximately 10-20 mg of this compound to a small test tube.

-

Add the solvent of interest dropwise while vortexing or shaking.

-

Continue adding the solvent up to a certain volume (e.g., 1 mL).

-

Observe whether the solid dissolves completely.

-

Categorize the solubility as "soluble," "sparingly soluble," or "insoluble."

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

- 1. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemhaven.org [chemhaven.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. benchchem.com [benchchem.com]

A Technical Guide to the Physical Properties of 4-Butylbenzylamine

This technical guide provides a detailed overview of the core physical properties of 4-Butylbenzylamine, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the available data, describes the standard experimental methodologies for their determination, and presents a logical workflow for these characterization processes.

Physical Property Data

The physical properties of this compound are critical for its handling, purification, and use in synthetic applications. The following table summarizes the available quantitative data for 4-n-butylbenzylamine and its isomer, 4-tert-butylbenzylamine, for comparative purposes.

| Compound | CAS Number | Boiling Point | Density |

| 4-n-Butylbenzylamine | 57802-79-6 | 89°C to 91°C (at 1 mmHg)[1] | Data not available in provided search results |

| 4-tert-Butylbenzylamine | 39895-55-1 | 235-236°C (lit.) | 0.927 g/mL at 25°C (lit.)[2] |

Experimental Protocols

The determination of physical properties such as boiling point and density requires precise and standardized experimental procedures. The following sections detail the common methodologies employed for characterizing liquid amines.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like this compound, which may decompose at their atmospheric boiling point, determination under reduced pressure (vacuum distillation) is the standard method.

Protocol: Boiling Point Determination by Vacuum Distillation

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump with a manometer to monitor the pressure accurately.

-

Sample Preparation: The this compound sample is placed in the round-bottom flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

-

Pressure Reduction: The system is evacuated to the desired pressure (e.g., 1 mmHg as specified for 4-n-Butylbenzylamine[1]).

-

Heating: The flask is gently heated using an oil bath or heating mantle.

-

Measurement: The temperature is recorded when the liquid is boiling steadily and the condensate is consistently collecting in the receiving flask. This temperature is the boiling point at the recorded pressure. The boiling points of primary and secondary amines are influenced by their ability to form hydrogen bonds, leading to higher boiling points than non-polar compounds of similar molecular weight[3][4].

Density is a fundamental physical property defined as mass per unit volume. For liquids, a vibrating tube densitometer provides highly accurate and reproducible measurements.

Protocol: Density Measurement using a Vibrating Tube Densitometer

-

Apparatus: An oscillating U-tube densitometer (e.g., Anton Paar DMA series) is used.[5] This instrument measures the oscillation period of a U-shaped tube filled with the sample liquid.

-

Calibration: The instrument is calibrated prior to measurement using two standards of precisely known density, typically dry air and deionized, degassed water.[5]

-

Sample Injection: A small, bubble-free aliquot of the this compound sample is injected into the measurement cell of the densitometer.

-

Temperature Equilibration: The cell is thermostatically controlled to a specific temperature (e.g., 25°C) to ensure the sample reaches thermal equilibrium.

-

Measurement: The instrument excites the U-tube and measures the resonant frequency of oscillation. This frequency is directly related to the density of the sample. The instrument's software automatically calculates and displays the density, often to several decimal places. The expanded uncertainty for this method is typically less than ±0.7 kg·m⁻³.[5]

Visualization of Workflow

The logical flow for the characterization of this compound's physical properties is outlined in the diagram below. This workflow ensures a systematic approach from sample identification to final data reporting.

References

- 1. 4-n-Butylbenzylamine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 4-tert-butylbenzylamine [stenutz.eu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

The Synthetic Versatility of 4-Butylbenzylamine: A Technical Primer for Organic Chemists and Drug Discovery Professionals

Introduction

4-Butylbenzylamine, a substituted aromatic amine, represents a valuable molecular scaffold in the landscape of organic synthesis. Its unique combination of a nucleophilic primary amine and a lipophilic butyl-substituted benzene ring makes it a versatile building block for the construction of a diverse array of more complex molecules. This technical guide explores the potential applications of this compound, offering insights into its utility in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. While specific research focusing exclusively on 4-n-butylbenzylamine is limited, this document extrapolates its potential reactivity based on the well-established chemistry of benzylamines and related derivatives.

Core Applications in Organic Synthesis

The reactivity of this compound is primarily centered around its primary amine functionality. This group can readily undergo a variety of transformations, making it a key intermediate for introducing the 4-butylbenzyl moiety into a target structure. The principal applications include its use in N-acylation, N-alkylation, and reductive amination reactions to form amides, secondary or tertiary amines, and substituted amines, respectively. These transformations are fundamental in the synthesis of biologically active compounds and functional materials.

N-Acylation: Formation of Amides

The reaction of this compound with acylating agents such as acyl chlorides or anhydrides provides a straightforward route to N-(4-butylbenzyl)amides. These amide derivatives are prevalent in medicinal chemistry, often serving as key structural motifs in drug candidates. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

This compound can be N-alkylated using alkyl halides or other electrophilic alkylating agents to yield secondary and tertiary amines. To control the degree of alkylation and avoid the formation of quaternary ammonium salts, milder reaction conditions and careful stoichiometry are often employed.

Reductive Amination: A Versatile C-N Bond Formation Strategy

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines. This compound can react with a wide range of aldehydes and ketones to form an intermediate imine, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and offers a broad substrate scope.

Data Presentation: A Summary of Potential Transformations

The following table summarizes the key synthetic transformations involving this compound, along with representative reagents and the resulting product classes.

| Reaction Type | Reagent Class | Product Class | Typical Reagents |

| N-Acylation | Acylating Agents | N-(4-butylbenzyl)amides | Acyl chlorides (e.g., Acetyl chloride), Acid anhydrides (e.g., Acetic anhydride) |

| N-Alkylation | Alkylating Agents | Secondary/Tertiary Amines | Alkyl halides (e.g., Methyl iodide, Benzyl bromide) |

| Reductive Amination | Carbonyl Compounds | Secondary/Tertiary Amines | Aldehydes (e.g., Benzaldehyde), Ketones (e.g., Acetone) with a reducing agent (e.g., Sodium borohydride, Sodium triacetoxyborohydride) |

| Sulfonamide Formation | Sulfonyl Chlorides | N-(4-butylbenzyl)sulfonamides | Benzenesulfonyl chloride, p-Toluenesulfonyl chloride |

Experimental Protocols: Exemplary Methodologies

The following protocols are adapted from established procedures for benzylamine and its derivatives and serve as a guide for the synthetic manipulation of this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for N-Acylation

Objective: To synthesize N-(4-butylbenzyl)acetamide.

Materials:

-

This compound

-

Acetic anhydride

-

Triethylamine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Reductive Amination

Objective: To synthesize N-benzyl-4-butylbenzylamine.

Materials:

-

This compound

-

Benzaldehyde

-

Sodium borohydride

-

Methanol

-

Standard glassware for work-up and purification

Procedure:

-

Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in methanol in a round-bottom flask.

-

Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

-

Carefully add water to quench the excess sodium borohydride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Mandatory Visualizations: Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic transformations of this compound.

Caption: Key synthetic transformations of this compound.

Caption: A typical workflow for reductive amination.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its primary amine functionality allows for a wide range of chemical modifications, providing access to a diverse set of molecules with potential applications in drug discovery and materials science. While direct studies on this specific molecule are not abundant, the well-understood reactivity of benzylamines provides a solid foundation for its synthetic utility. The experimental protocols and workflows presented in this guide offer a starting point for researchers to explore the full potential of this compound in their synthetic endeavors. As the demand for novel chemical entities continues to grow, the strategic use of such adaptable building blocks will be crucial for the advancement of chemical and pharmaceutical research.

The Multifaceted Biological Activities of 4-Butylbenzylamine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4-butylbenzylamine, a versatile chemical scaffold, have emerged as a promising class of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current research, focusing on their therapeutic potential across various domains, including inflammatory diseases, infectious agents, and neurological disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows to facilitate further research and development in this area.

Core Biological Activities and Quantitative Data

Research has highlighted several key areas where this compound derivatives exhibit significant biological effects. These include the inhibition of β-tryptase for the treatment of asthma, antimicrobial activity against Mycobacterium tuberculosis and various fungal species, blockade of N-type calcium channels for pain management, and the inhibition of catecholamine uptake, suggesting applications in neurological and psychiatric disorders. A summary of the quantitative data from various studies is presented below to allow for easy comparison of the potency of these derivatives.

Table 1: Inhibitory Activity of this compound and Related Derivatives

| Compound Class | Target | Specific Derivative | IC50/MIC | Biological Activity | Reference |

| 4-Substituted Benzylamines | β-tryptase | M58539 | 5.0 nM (IC50) | Anti-asthmatic | [1] |

| Benzylamine Derivatives | Mycobacterium tuberculosis | Various | 20-28 µM (MIC) | Anti-mycobacterial | |

| Benzylamine Derivatives | Fungi (e.g., Candida sp.) | Various | Varies | Antifungal | |

| 4-Piperidinylaniline Derivatives | N-type Ca2+ channel | [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine | 0.7 µM (IC50) | Analgesic | |

| Benzylamine Analogues of Bretylium | Norepinephrine Transporter (NET) | N-(2-chloroethyl)-N-ethyl-2-methylbenzylamine | Varies (I50) | Catecholamine Uptake Inhibition | |

| Benzylamine Analogues of Bretylium | Dopamine Transporter (DAT) | N-(2-chloroethyl)-N-ethyl-2-methylbenzylamine | Varies (I50) | Catecholamine Uptake Inhibition |

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their interaction with specific molecular targets, leading to the modulation of distinct signaling pathways.

β-Tryptase Inhibition in Allergic Inflammation

β-Tryptase, a serine protease released from mast cells, is a key mediator in allergic and inflammatory responses, particularly in asthma.[2][3] It contributes to bronchoconstriction, airway hyperresponsiveness, and tissue remodeling.[4] 4-Substituted benzylamine derivatives have been identified as potent inhibitors of β-tryptase, thus representing a promising therapeutic strategy for asthma.[1] The inhibition of β-tryptase can disrupt the inflammatory cascade it initiates. While the direct downstream signaling of tryptase is complex and can be PAR-2 (Protease-Activated Receptor 2) dependent or independent, its inhibition is expected to reduce the activation of inflammatory cells and the release of pro-inflammatory cytokines.[5][6]

N-type Calcium Channel Blockade in Pain Signaling

N-type (CaV2.2) voltage-gated calcium channels are crucial for neurotransmission in pain pathways.[1][7][8] Located at presynaptic terminals in the spinal cord's dorsal horn, they mediate the influx of calcium ions upon neuronal depolarization, which in turn triggers the release of nociceptive neurotransmitters like glutamate and substance P.[7][9] By blocking these channels, this compound derivatives can effectively reduce the transmission of pain signals. This mechanism of action is a validated strategy for the development of analgesics.[8]

Inhibition of Monoamine Transporters

The norepinephrine transporter (NET) and the dopamine transporter (DAT) are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[10][11] The inhibition of these transporters by certain benzylamine derivatives leads to an increased concentration of norepinephrine and dopamine in the synapse, which can have various therapeutic effects in the central nervous system. This mechanism is relevant for the treatment of conditions like depression and ADHD.

Experimental Protocols

The synthesis and biological evaluation of this compound derivatives involve a series of well-established experimental procedures. Below are detailed methodologies for key experiments.

Synthesis of this compound Derivatives via Reductive Amination

A common and efficient method for the synthesis of benzylamine derivatives is reductive amination.

Protocol:

-

Reactant Preparation: Dissolve the corresponding 4-butylbenzaldehyde or a related carbonyl compound (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents) in a suitable solvent such as methanol, dichloromethane (DCM), or 1,2-dichloroethane (DCE).

-

Imine Formation: Stir the reaction mixture at room temperature for a period ranging from 30 minutes to several hours to allow for the formation of the imine or enamine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reduction: To the reaction mixture, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3; 1.5 equivalents) or sodium borohydride (NaBH4; 1.5 equivalents) portion-wise.

-

Reaction Completion: Continue stirring the reaction at room temperature until the starting material is consumed, as indicated by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure of the purified product by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

In Vitro Antimicrobial Susceptibility Testing (Microbroth Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacteria and fungi.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Compound Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive control (microorganism without compound) and negative control (broth only) wells.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by using a viability indicator such as resazurin.

Conclusion and Future Directions

The diverse biological activities of this compound derivatives highlight their potential as valuable scaffolds in drug discovery. The potent inhibition of β-tryptase, N-type calcium channels, and monoamine transporters, along with promising antimicrobial effects, opens up avenues for the development of novel therapeutics for a range of diseases. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity for specific targets. Furthermore, comprehensive pharmacokinetic and toxicological studies are essential to evaluate their drug-like properties and to advance the most promising candidates towards clinical development. The detailed methodologies and pathway visualizations provided in this guide aim to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this versatile class of compounds.

References

- 1. jneurosci.org [jneurosci.org]

- 2. What are Tryptase inhibitors and how do they work? [synapse.patsnap.com]

- 3. Mast cell tryptase beta as a target in allergic inflammation: an evolving story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of mast cell tryptase beta as therapeutics for the treatment of asthma and inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. β-Tryptase Regulates IL-8 Expression in Airway Smooth Muscle Cells by a PAR-2–Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. Role of voltage-gated calcium channels in ascending pain pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JCI - The N-type calcium channel rises from the ashes [jci.org]

- 9. Targeting Chronic and Neuropathic Pain: The N-type Calcium Channel Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Norepinephrine transporter - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 4-Butylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary synthetic methodologies for producing 4-butylbenzylamine, a key intermediate in various chemical and pharmaceutical applications. This document details several effective synthetic routes, including reductive amination of 4-butylbenzaldehyde, Gabriel synthesis from 4-butylbenzyl halides, and the reduction of 4-butylbenzonitrile and 4-butylbenzamide. Each method is presented with detailed experimental protocols, a comparative analysis of quantitative data, and visual representations of the reaction pathways to aid in methodological selection and optimization.

Comparative Analysis of Synthesis Methods

The selection of an optimal synthetic route for this compound depends on factors such as starting material availability, required purity, scalability, and functional group tolerance. The following table summarizes the key quantitative aspects of the primary synthesis methods discussed in this guide.

| Method | Starting Material | Key Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |

| Reductive Amination | 4-Butylbenzaldehyde | NH₃, H₂, Pd/C or NaBH₄ | 80-95 | 2-12 | 25-100 | One-pot procedure, wide substrate scope, mild conditions possible. | Potential for over-alkylation, requires a suitable reducing agent or catalyst. |

| Leuckart-Wallach Reaction | 4-Butylbenzaldehyde | Ammonium formate or Formamide, Formic acid | 60-85 | 6-24 | 150-200 | Does not require external reducing agents, inexpensive reagents.[1] | High temperatures required, potential for N-formylated byproducts.[1][2] |

| Gabriel Synthesis | 4-Butylbenzyl halide | Potassium phthalimide, Hydrazine hydrate | 70-90 | 3-5 | Reflux | High purity of the primary amine, avoids over-alkylation.[3] | Limited to primary amines, harsh hydrolysis conditions can affect sensitive groups.[3][4] |

| Nitrile Reduction | 4-Butylbenzonitrile | LiAlH₄ or H₂/Raney Ni | 85-98 | 4-24 | 25-70 | High yields, clean reaction with LiAlH₄. | LiAlH₄ is hazardous and moisture-sensitive, catalytic hydrogenation requires pressure. |

| Amide Reduction | 4-Butylbenzamide | LiAlH₄ | 85-95 | 12-24 | 35-65 | Effective for the reduction of amides.[5] | LiAlH₄ is a hazardous and moisture-sensitive reagent.[5] |

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes to this compound.

Reductive Amination of 4-Butylbenzaldehyde

Reductive amination is a versatile one-pot method for synthesizing amines from carbonyl compounds.[6] This process involves the initial formation of an imine from the reaction of 4-butylbenzaldehyde with ammonia, followed by in-situ reduction to the corresponding amine.

Workflow for Reductive Amination via Catalytic Hydrogenation

Catalytic hydrogenation workflow for this compound synthesis.

Experimental Protocol:

-

A solution of 4-butylbenzaldehyde (1 equivalent) in methanol is charged into a high-pressure reactor.

-

The reactor is sealed, and a solution of ammonia in methanol (1.5-2.0 equivalents) is added.

-

A catalytic amount of 10% Palladium on Carbon (Pd/C) (approximately 1-5 mol%) is added to the mixture.

-

The reactor is purged with hydrogen gas and then pressurized to 5-10 bar of hydrogen.

-

The reaction mixture is stirred vigorously at a temperature of 60-80°C for 4-12 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.

-

The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound, which can be further purified by distillation under reduced pressure.

Workflow for Reductive Amination using Sodium Borohydride

Reductive amination of 4-butylbenzaldehyde using NaBH₄.

Experimental Protocol:

-

To a solution of 4-butylbenzaldehyde (1 equivalent) in methanol, an excess of a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents) is added at room temperature.

-

The mixture is stirred for 1-2 hours to facilitate the formation of the imine intermediate.

-

The reaction mixture is then cooled to 0°C in an ice bath.

-

Sodium borohydride (NaBH₄) (1.5-2.0 equivalents) is added portion-wise over 30 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction is quenched by the slow addition of water.

-

The methanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether or ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.[7][8][9][10]

Gabriel Synthesis from 4-Butylbenzyl Chloride

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, effectively avoiding the over-alkylation issues common with direct amination.[3][4]

Workflow for Gabriel Synthesis

Gabriel synthesis pathway for this compound.

Experimental Protocol:

Step 1: Synthesis of N-(4-Butylbenzyl)phthalimide

-

In a round-bottom flask, potassium phthalimide (1.1 equivalents) is suspended in anhydrous N,N-dimethylformamide (DMF).

-

4-Butylbenzyl chloride (1 equivalent) is added to the suspension, and the mixture is heated to 80-100°C with stirring for 2-4 hours.

-

The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried to yield crude N-(4-butylbenzyl)phthalimide. The product can be purified by recrystallization from ethanol.

Step 2: Hydrazinolysis of N-(4-Butylbenzyl)phthalimide

-

The N-(4-butylbenzyl)phthalimide (1 equivalent) is suspended in ethanol in a round-bottom flask.

-

Hydrazine hydrate (1.5-2.0 equivalents) is added, and the mixture is heated to reflux for 1-2 hours.[3] A thick precipitate of phthalhydrazide will form.

-

After cooling to room temperature, concentrated hydrochloric acid is added to dissolve the precipitate and protonate the amine.

-

The ethanol is removed under reduced pressure, and the remaining aqueous solution is filtered to remove the phthalhydrazide.

-

The filtrate is made strongly alkaline (pH > 12) by the addition of a concentrated sodium hydroxide solution, which liberates the free amine.

-

The aqueous layer is extracted with diethyl ether or dichloromethane (3 x 50 mL).

-

The combined organic extracts are dried over anhydrous potassium carbonate, filtered, and the solvent is evaporated to give this compound, which can be purified by vacuum distillation.

Reduction of 4-Butylbenzonitrile

The reduction of the nitrile functional group provides a high-yielding route to primary amines. This can be achieved through catalytic hydrogenation or with a strong reducing agent like lithium aluminum hydride.

Workflow for Nitrile Reduction

Reduction of 4-butylbenzonitrile to this compound.

Experimental Protocol (using LiAlH₄):

-

A solution of 4-butylbenzonitrile (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 equivalents) in the same anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) at 0°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-8 hours.

-